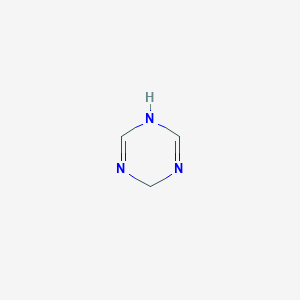

1,4-Dihydro-1,3,5-triazine

描述

Significance of Dihydrotriazines in Heterocyclic Chemistry

Dihydrotriazines belong to the broader family of triazines, which are six-membered heterocyclic rings containing three nitrogen atoms. smolecule.com The partially saturated nature of dihydrotriazines, as opposed to their fully aromatic counterparts, imparts distinct electronic and steric properties that make them valuable scaffolds in organic synthesis. These compounds are recognized for their diverse chemical properties and biological activities. smolecule.com

Nitrogen-containing heterocycles are abundant in nature and are integral components of many biologically significant molecules, including hormones, vitamins, antibiotics, and nucleic acids. nih.gov The stability and bonding capabilities of the nitrogen atoms contribute to their frequent occurrence in FDA-approved drugs. nih.gov Dihydrotriazines, as part of this class, are key building blocks in the synthesis of more complex molecules and have been investigated for a wide range of applications. ethernet.edu.etmdpi.com

Structural Characteristics and Chemical Distinctions of 1,4-Dihydro-1,3,5-triazine

The molecular formula of this compound is C₃H₅N₃. nih.gov Its structure consists of a six-membered ring with three nitrogen atoms at the 1, 3, and 5 positions and three carbon atoms. smolecule.com The "1,4-dihydro" designation indicates that the carbon atoms at positions 1 and 4 are saturated with hydrogen atoms, distinguishing it from the fully aromatic 1,3,5-triazine (B166579). This partial saturation is a key feature that governs its chemical reactivity.

The presence of both sp² and sp³ hybridized atoms in the ring allows for a variety of chemical transformations. This compound can undergo oxidation to form aromatic 1,3,5-triazine derivatives, reduction, and substitution reactions where the nitrogen atoms can act as nucleophiles. smolecule.com It can also participate in cycloaddition reactions, such as Diels-Alder reactions, to create more complex cyclic structures. smolecule.com

Computational studies have shown that this compound can exist in tautomeric equilibria with its 1,2-dihydro and 1,6-dihydro forms, although the 1,4-dihydro isomer is generally the most stable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for its characterization. For instance, ¹H NMR spectra of its derivatives show characteristic signals for the ring protons, and IR spectra display distinctive bands for C=N and N-H bonds.

Key Structural and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol |

| CAS Number | 45427-50-7 |

| IUPAC Name | This compound |

This data is compiled from PubChem. nih.gov

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its derivatives is multifaceted, with significant efforts in synthetic methodology, medicinal chemistry, and materials science.

Synthetic Methodologies: A primary research focus is the development of efficient and novel synthetic routes to access the dihydrotriazine core. Common methods include the cyclocondensation of amidines with aldehydes, often catalyzed by metal salts like copper(II) or zinc iodide. Researchers continuously work on optimizing reaction conditions, including catalysts, solvents, and temperature, to improve yields and reduce reaction times. Microwave-assisted synthesis has also been explored as a greener and more efficient alternative.

Medicinal Chemistry Applications: Derivatives of this compound have shown a broad spectrum of biological activities, making them attractive candidates for drug discovery. smolecule.com Research has demonstrated their potential as:

Anticancer agents: Some derivatives have shown the ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for cancer cell proliferation. smolecule.com Studies have reported significant anti-proliferative effects against various cancer cell lines, including breast and colon cancer. mdpi.com

Antimicrobial agents: The compound and its derivatives exhibit antibacterial and antifungal properties, suggesting their potential in developing new treatments for infectious diseases. smolecule.com

Agents for neurodegenerative diseases: Certain dihydrotriazine derivatives are being investigated for their potential to treat conditions like Alzheimer's disease. google.comnih.gov

Research Findings on Biological Activity of this compound Derivatives

| Biological Activity | Key Findings |

| Anticancer | Inhibition of dihydrofolate reductase (DHFR), leading to reduced cancer cell growth. smolecule.com |

| Antimicrobial | Exhibits antibacterial and antifungal properties. smolecule.com |

| Neurodegenerative Disease Treatment | Investigated for potential in treating Alzheimer's disease. google.comnih.gov |

Materials Science: The unique electronic properties of dihydrotriazines make them interesting for applications in materials science. Research is ongoing to explore their use in developing photoactive materials, leveraging their tunable electronic characteristics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dihydro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQOXNXLVICLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=CNC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569775 | |

| Record name | 1,4-Dihydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45427-50-7 | |

| Record name | 1,4-Dihydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dihydro 1,3,5 Triazine Systems

Cycloaddition Reactions in Dihydrotriazine Formation

Cycloaddition reactions represent a key avenue for the formation of the 1,4-dihydro-1,3,5-triazine ring. These reactions typically involve the joining of two or more unsaturated molecules to form a cyclic adduct.

Hexafluoroacetone (B58046) Azine and N,N-Dialkyl-cyanamide-Based Cycloadditions

One notable cycloaddition method involves the reaction of hexafluoroacetone azine with N,N-dialkyl-cyanamides. This reaction leads to the formation of substituted this compound derivatives. For instance, heating hexafluoroacetone azine with diethylcyanamide (B1293381) at temperatures ranging from 80–100°C for an extended period of four weeks has been shown to yield the corresponding dihydrotriazine product. This specific reaction resulted in a 57% yield after crystallization from hexane.

The reaction is believed to proceed through a criss-cross cycloaddition mechanism, where the cyanamide (B42294) reacts with the azine to form the heterocyclic ring. researchgate.net The use of highly fluorinated building blocks like hexafluoroacetone azine can impart unique properties to the resulting triazine derivatives.

Optimization of Reaction Conditions and Yields in Cycloaddition Processes

The efficiency and yield of cycloaddition reactions for the synthesis of 1,4-dihydro-1,3,5-triazines are highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, reaction temperature, and reaction time. For example, using equimolar amounts of hexafluoroacetone azine and dimethylcyanamide (B106446) under similar heating conditions (80-100°C) resulted in a significantly higher yield of 89%.

Purification techniques also play a crucial role in obtaining the final product in high purity. Recrystallization from solvents like hexane, sometimes at low temperatures such as -30°C, is a common method to isolate and purify the dihydrotriazine derivatives. The optimization process aims to find a balance between reaction rate and selectivity, minimizing the formation of side products and maximizing the yield of the desired this compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like 1,4-dihydro-1,3,5-triazines.

Amidine-Aldehyde Condensation Pathways

A principal and widely utilized multicomponent approach for synthesizing the this compound core is the condensation reaction between an amidine and an aldehyde, often in the presence of a catalyst. nih.gov This method is valued for its versatility, as it allows for structural diversification by varying the substituents on both the amidine and aldehyde starting materials.

The generally accepted mechanism for the formation of the this compound ring from amidines and aldehydes involves a series of nucleophilic additions and cyclization steps. The process is thought to initiate with the nucleophilic attack of a nitrogen atom from the amidine onto the carbonyl carbon of the aldehyde. This is followed by a cyclization cascade and subsequent dehydration to form the stable heterocyclic ring.

More detailed mechanistic studies, including kinetic and computational investigations of the reaction between amidines and other related azine systems, suggest that the reaction may proceed through an addition/elimination/cyclization pathway rather than a concerted Diels-Alder type reaction. researchgate.net These studies propose that the initial rate-limiting step is the nucleophilic attack of the amidine on the aldehyde. researchgate.net

The condensation of amidines and aldehydes to form 1,4-dihydro-1,3,5-triazines is frequently catalyzed to enhance reaction rates and yields. A variety of catalytic systems have been employed, with copper(II) salts being particularly prominent. Catalysts such as copper(II) acetate (B1210297) and copper(II) chloride dihydrate are effective in promoting the formation of the necessary C-N bonds. researchgate.net These catalysts are believed to function by coordinating with the nitrogen atoms of the reactants, thereby activating them and stabilizing the reaction intermediates.

Nickel acetate is another effective catalyst for this transformation. Both copper(II) acetate and nickel acetate are often preferred due to their catalytic activity and cost-effectiveness. The reactions are typically carried out under mild heating, with temperatures ranging from 30 to 110°C, in solvents like toluene (B28343), acetonitrile (B52724), or dichloromethane, and often in the presence of a base such as potassium carbonate or sodium carbonate. Careful control of these reaction conditions is essential to prevent side reactions like over-oxidation or polymerization.

Table 1: Catalytic Systems in Amidine-Aldehyde Reactions for this compound Synthesis

| Catalyst | Typical Aldehyde | Base | Solvent | Temperature (°C) | Reported Yields | Reference |

|---|---|---|---|---|---|---|

| Copper(II) acetate | Paraformaldehyde | Potassium Carbonate | Toluene, Acetonitrile | 30-110 | Up to 80% | |

| Copper(II) chloride dihydrate | Aldehydes | Not specified | Not specified | Mild heating | Moderate to good | researchgate.net |

| Nickel acetate | Benzaldehyde (B42025) derivatives | Potassium Carbonate | Toluene, Acetonitrile | 30-110 | Up to 80% | |

| Zinc Iodide | Aldehydes | Not specified | Not specified | Mild heating | Moderate to good | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. clockss.org This technology has been successfully applied to the synthesis of dihydro-1,3,5-triazines, offering significant advantages over conventional heating methods. clockss.org

One notable approach involves the one-pot, three-component reaction of cyanamide, aldehydes, and 5-amino-1,2,3,4-tetrazole under controlled microwave heating. beilstein-journals.org This method provides a rapid and efficient route to novel N²-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines in excellent yields. beilstein-journals.org The reaction proceeds with high atom economy, requires short reaction times (typically around 12 minutes), and involves a simple work-up procedure. beilstein-journals.org The generality of this protocol has been demonstrated with a variety of amines and aldehydes. beilstein-journals.org

Another microwave-assisted method involves the acid-catalyzed reaction of arylaldehydes, amines, and N-arylcyanoguanidines. monash.edu This three-component reaction leads to the closure of the dihydrotriazine ring. Subsequent treatment with a base under microwave irradiation can lead to dehydrogenative aromatization, affording fully aromatic 1,3,5-triazine-2,4-diamines. monash.eduresearchgate.net The efficiency of these reactions is often significantly improved under microwave irradiation compared to conventional heating, with reaction times reduced from hours to minutes and yields being notably higher. clockss.orgmdpi.com For instance, a reaction that took 5 days using conventional methods could be completed in 10 minutes with microwave assistance. mdpi.com

The use of microwave irradiation has been shown to be particularly effective in the synthesis of 1-aryl-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamines from cyanoguanidine and anilines in acetone (B3395972). clockss.org In a comparative study, microwave heating demonstrated improved efficiency over conventional methods. clockss.org Similarly, the synthesis of 1,3,5-triazinane-2-thiones from N-phenylthiourea, formaldehyde, and 3-fluoroaniline (B1664137) showed significantly higher yields (92-98%) and shorter reaction times (2 minutes or less) under microwave irradiation compared to conventional heating (50-58% yields after more than 10 hours). clockss.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Reactants | Conditions (Microwave) | Yield (Microwave) | Conditions (Conventional) | Yield (Conventional) | Reference |

| 1,3,5-Triazinane-2-thiones | N-arylthioureas, formaldehyde, aromatic amines | 2 min or less | 92-98% | >10 h | 50-58% | clockss.org |

| 6,N²,N⁴-trisubstituted 1,3,5-triazine-2,4-diamines | Arylaldehydes, amines, N-arylcyanoguanidines | 150 s, 150°C | up to 88% | 5 days | up to 62% | monash.edumdpi.com |

| N²-(tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamines | Cyanamide, aromatic aldehydes, 5-aminotetrazole | 12 min, 120°C | up to 92% | Not reported | Not reported | beilstein-journals.org |

Thiourea (B124793) and Orthoformate-Mediated Syntheses

A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and trialkyl orthoformates has been developed for the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. beilstein-journals.orgd-nb.info This methodology is notable for its simplicity, efficiency, and the use of readily available and inexpensive starting materials. beilstein-journals.org The reaction proceeds in moderate to good yields and tolerates a diverse range of substituted aldehydes and orthoformates, providing access to a variety of substituted triazinethione derivatives. beilstein-journals.orgrawdatalibrary.netnih.gov

The synthetic strategy relies on the dual role of thiourea, which participates in both the cyclization with the aldehyde and the subsequent alkylation via an intermediate imidate formation. beilstein-journals.orgd-nb.inforawdatalibrary.net The reaction of benzaldehyde and thiourea initially forms 1,1'-(phenylmethylene)bis(thiourea), which can then undergo ring closure. beilstein-journals.org The presence of an orthoformate is crucial for the alkylation step. beilstein-journals.org This method has been shown to be scalable, with a 10 mmol scale synthesis of 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione achieving a high yield. beilstein-journals.org

While the reaction works well with aromatic aldehydes, its application to aliphatic aldehydes is less efficient, with isobutyraldehyde (B47883) giving a modest yield and no product detected with paraformaldehyde or paraldehyde. beilstein-journals.org This is likely due to the lower reactivity of aliphatic aldehydes with thiourea and potential instability of the resulting imine intermediates. beilstein-journals.org

Table 2: Synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones

| Aldehyde | Orthoformate | Yield | Reference |

| Benzaldehyde | Trimethyl orthoformate | 87% | beilstein-journals.org |

| 4-Methylbenzaldehyde | Trimethyl orthoformate | 92% | beilstein-journals.orgd-nb.info |

| Isobutyraldehyde | Trimethyl orthoformate | 31% | beilstein-journals.org |

Metal-Catalyzed Processes for Dihydrotriazine Scaffolds

Metal catalysis offers powerful tools for the construction of complex heterocyclic systems, including dihydrotriazines. These methods often proceed under mild conditions with high efficiency and selectivity.

A novel approach for the synthesis of 1,2-dihydro-1,3,5-triazine derivatives, which are structurally related to the 1,4-dihydro isomers, involves a Copper(II)-catalyzed oxidative annulation. nih.gov This reaction utilizes the C(sp³)–H activation of N,N-dimethylethanolamine with amidines, catalyzed by CuCl₂. nih.gov The process is significant for its formation of three C–N bonds in a single operation, leading to yields of up to 81%. nih.gov This method represents an efficient pathway to dihydrotriazines under mild conditions.

Copper catalysts, such as copper acetate, have also been employed in the coupling and ring-closing reactions of benzaldehyde derivatives with benzamidine (B55565) hydrochloride derivatives. These reactions, conducted in the presence of a base like potassium carbonate, can yield 1,3,5-triazine (B166579) derivatives with yields reaching up to 80%. The catalyst plays a crucial role in accelerating the C-N bond formation by coordinating with nitrogen atoms and stabilizing reaction intermediates.

The activation of nitriles by metal ions facilitates nucleophilic attack and subsequent cyclization reactions to form triazine rings. Lewis acid transition metal catalysts, particularly divalent nickel and zinc salts, have been shown to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov While this produces a different class of heterocycles, the underlying principle of metal-catalyzed nitrile activation is relevant. nih.gov

More directly related to 1,4-dihydro-1,3,5-triazines, research has shown that reacting metal-activated nitriles with ammonia (B1221849) can lead to the formation of triazine structures. researchgate.netjomardpublishing.comresearchgate.net For example, the reaction of N,N-dimethylcyanamide with zinc acetate produces a metal-activated nitrile complex. jomardpublishing.comresearchgate.net Subsequent reaction with ammonia can lead to the formation of a bis-(2,4-bis-(N,N-dimethylamino)-1,3,5-triazapentadienato) Zn(II) complex. researchgate.netjomardpublishing.com In a related study, reacting other acetonitrile derivatives like CHBr₂CN and CCl₃CN in the presence of a metal and then dissolving the product in acetone resulted in the formation of 2,6-bis(dibromomethyl and dichloromethyl)-4,4-dimethyl-1,4-dihydro-1,3,5-triazines. researchgate.netjomardpublishing.comjomardpublishing.com

Condensation Reactions with Appropriate Precursors

Condensation reactions are a cornerstone of heterocyclic synthesis. The formation of 1,4-dihydro-1,3,5-triazines can be achieved through the condensation of various precursors. A primary method involves the cyclocondensation of amidines with aldehydes, such as paraformaldehyde. This reaction is often catalyzed by copper(II) salts like copper(II) acetate or copper(II) chloride dihydrate. The reaction typically proceeds under mild heating in solvents like toluene or acetonitrile.

Another important condensation route is the three-component reaction involving amidines, aldehydes, and other reagents. smolecule.com These multicomponent reactions are highly efficient for building molecular complexity in a single step. smolecule.com For instance, the reaction of cyanoguanidine with anilines in acetone, where acetone acts as both a solvent and a one-carbon inserting reagent, leads to the formation of the dihydrotriazine ring. clockss.org Similarly, the reaction of biguanides with aldehydes under acidic or basic conditions can form related dihydrotriazine derivatives.

The Pinner triazine synthesis, a classic method, involves the condensation of an alkyl or aryl amidine with phosgene (B1210022) to form the triazine ring. wikipedia.org

Ring-Closure Reactions for Dihydrotriazine Heterocycles

The final step in many syntheses of dihydrotriazines is a ring-closure reaction. These intramolecular cyclizations form the heterocyclic ring from an open-chain precursor. For example, in the synthesis of 5-aza-isoguanines, a related triazine-containing fused system, a key step is the intramolecular ring closure of an N-carbethoxy-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea intermediate. nih.gov

In the context of this compound synthesis, the reaction between an amidine and an aldehyde proceeds through a nucleophilic attack of the amidine nitrogen on the aldehyde carbon, followed by cyclization and dehydration to form the triazine ring. The efficiency of this ring-closure can be enhanced by catalysts that facilitate the formation of the necessary C-N bonds.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dihydro 1,3,5 Triazine

Oxidation Reactions and Pathways

1,4-Dihydro-1,3,5-triazine can be oxidized to yield 1,3,5-triazine (B166579) derivatives or other nitrogen-containing compounds. smolecule.com The specific products formed are contingent on the reagents and reaction conditions employed. For instance, oxidation may lead to the formation of oxidized derivatives of the parent compound. In some cases, a copper(II)-catalyzed oxidative annulation involving amidines and N,N-dimethylethanolamine can produce 1,2-dihydro-1,3,5-triazine derivatives, which are structurally related to 1,4-dihydro-1,3,5-triazines. This particular reaction proceeds through a notable oxidative annulation mechanism that results in the formation of three C-N bonds, with yields reaching up to 81%.

Derivatives of 1,3,5-triazine can also undergo oxidation. For example, a 2-substituted 1,2,4-triazine-3,5-dione derivative can be produced in high yield through a conventional oxidation reaction. google.com

Reduction Reactions and Pathways

The reduction of this compound involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives. The nature of the resulting products is dependent on the specific reducing agents and reaction conditions utilized.

A notable example of a reduction pathway involves hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a reduced symmetrical triazine ring compound. ethz.ch The degradation of RDX can occur both aerobically and anaerobically by microorganisms. ethz.ch For example, Rhodococcus sp. strain DN22 degrades RDX aerobically, leading to the accumulation of 4-Nitro-2,4-diazabutanal as a dead-end product. ethz.ch

Substitution Reactions and Mechanisms

The this compound scaffold is amenable to substitution reactions, where one atom or group is replaced by another. The nitrogen atoms within the ring can behave as nucleophiles in these substitution reactions. smolecule.com This reactivity is fundamental to the synthesis of a wide array of substituted triazine derivatives.

The substitution pattern on the 1,3,5-triazine core can be controlled, often by temperature, when using nucleophiles like amines. The substitution of a chlorine atom by a nitrogen-containing nucleophile reduces the reactivity at the other positions on the triazine ring. rsc.org This allows for the sequential and independent substitution of reactive atoms, such as the three chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (TCT), with various nucleophiles containing nitrogen, oxygen, or sulfur. mdpi.com This controlled, stepwise displacement of chlorine atoms is typically a temperature-dependent process. derpharmachemica.com The first chlorine atom is usually substituted at low temperatures (around 0°C), while the replacement of the second chlorine atom occurs at room temperature. mdpi.com

The use of catalysts can facilitate these substitution reactions. For instance, Ullmann Cu(I)-catalyzed synthesis provides an efficient method for producing di- and trisubstituted 1,3,5-triazine derivatives from dichlorotriazinyl benzenesulfonamide (B165840) and corresponding nucleophiles. scispace.com Additionally, phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can accelerate nucleophilic substitution on cyanuric chloride. mdpi.com

The following table summarizes selected examples of substitution reactions on triazine derivatives:

| Starting Material | Reagent(s) | Product(s) | Notes |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | N, O, S containing nucleophiles | Sequentially substituted 1,3,5-triazines | The three chlorine atoms can be substituted independently. mdpi.com |

| Cyanuric chloride | 4-hydroxy coumarin, then 2-amino pyrazine, then various aromatic amines | Trisubstituted 1,3,5-triazine derivatives | A sequential, temperature-controlled process. derpharmachemica.com |

| Dichlorotriazinyl benzenesulfonamide | Nucleophiles | Di- and trisubstituted 1,3,5-triazine derivatives | Ullmann Cu(I)-catalyzed reaction. scispace.com |

| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | Selected amines | Morpholine-functionalized 1,3,5-triazine derivatives | Optimized with sodium carbonate, TBAB, and DMF under microwave conditions. mdpi.com |

Cycloaddition Reactions, including Diels-Alder Processes

This compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles to form more complex cyclic structures. smolecule.com The inverse electron-demand Diels-Alder (IEDDA) reaction is a particularly powerful method for synthesizing highly functionalized heterocycles using electron-deficient azadienes like triazines. acs.orgnih.gov These reactions have broad applications in the synthesis of natural products and in bioorthogonal chemistry. acs.orgresearchgate.net

The reactivity of triazines in IEDDA reactions can be influenced by substituents and the solvent used. researchgate.net While enamines, ynamines, and amidines are common dienophiles for these reactions with 1,3,5-triazines, their stability can be a limitation. researchgate.net To address this, more stable alternatives like oximes and hydrazones have been developed as effective dienophiles. researchgate.net Lewis acids have not been found to be generally useful in promoting these reactions, as they tend to preferentially bind to the electron-rich dienophile rather than activating the heterocyclic azadiene. nih.gov

The following table provides examples of cycloaddition reactions involving triazine systems:

| Triazine Reactant | Dienophile/Other Reactant | Product Type | Reaction Type |

| This compound | Suitable dienophiles | Complex cyclic structures | Diels-Alder smolecule.com |

| 1,2,4-Triazines | Electron-rich dienophiles | Pyridines | Inverse electron-demand Diels-Alder (IEDDA) researchgate.net |

| 3,5,6-triphenyl-1,2,4-triazine | 2-cyclopropylidene-1,3-dimethylimidazolidine | Zwitterionic intermediate | Stepwise [4+2] cycloaddition mdpi.com |

| 1,3,5-Triazinanes | Diethyl acetylene (B1199291) dicarboxylate | Tetrahydropyrimidines | [2+2+2] cycloaddition researchgate.net |

| 1,3,5-Triazinanes | Methylene compounds | Hexahydropyrimidines | [2+2+1+1] cycloaddition researchgate.net |

Nucleophilic Reactivity of Ring Nitrogen Atoms

The nitrogen atoms within the this compound ring can act as nucleophiles in substitution reactions. smolecule.com This nucleophilic character is a key aspect of the compound's reactivity, enabling the formation of various derivatives.

In the synthesis of 1,2-dihydro-1,3,5-triazine derivatives, the reaction mechanism involves the nucleophilic attack of an amidine nitrogen on an aldehyde carbon, followed by cyclization and dehydration to form the triazine ring. Catalysts such as copper(II) salts facilitate this process by coordinating with the nitrogen atoms and stabilizing the intermediates.

Ring-Opening Reactions of 1,3,5-Triazine Scaffolds as Precursors to Other Systems

The 1,3,5-triazine ring can undergo ring-opening reactions when subjected to various nucleophilic reagents, acting as a precursor to other chemical entities. researchgate.net For example, the parent 1,3,5-triazine is susceptible to ring cleavage by nucleophiles and can be considered a source of hydrogen cyanide. thieme-connect.de The reaction of 1,3,5-triazine with organolithium compounds can lead to either 1,4-dihydrotriazines or ring-opened products. rsc.org Specifically, reaction with lithium alkyls gives 1,4-adducts which, upon hydrolysis, yield 1,4-dihydrotriazines. rsc.org However, reaction with LiNR2 or LiCR3(thf)2 results in ring-opened products like 3-lithio-1,3,5,7-tetraazaheptatriene or -1,3,5-triazaheptatriene. rsc.org

In some instances, the ring-opening is followed by recyclization to form new heterocyclic systems. researchgate.net The classification of these recyclization reactions is based on which fragments of the 1,3,5-triazine molecule are utilized in the construction of the new heterocycle. researchgate.net For example, the reaction of 3-methyl-5-(trinitromethyl)tetrazolo[1,5-a] smolecule.comresearchgate.netrsc.orgtriazin-7-one with alcohols in the presence of a base can lead to both substitution of the trinitromethyl group and opening of the 1,3,5-triazine ring with the addition of an alcohol molecule at the cleavage site. researchgate.net

The interaction of 1,3,5-triazine with 1,3-binucleophiles, such as perimidines, in the presence of polyphosphoric acid can lead to the synthesis of azapyrenes. researchgate.net The mechanism involves the 1,3,5-triazine acting as a precursor for a formyl group. researchgate.netresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-dihydro-1,3,5-triazine derivatives, providing detailed information about the chemical environment of magnetically active nuclei. researchgate.netontosight.ai

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the this compound ring and its substituents. In derivatives of this compound, the protons on the heterocyclic ring typically appear as multiplets in the range of δ 3.2–4.1 ppm, a downfield shift attributed to the deshielding effect of the adjacent nitrogen atoms. For substituted analogs, such as those with methyl groups, singlets can be observed at approximately δ 2.2–2.3 ppm. The chemical shifts of NH protons are also significant, with observations in some derivatives around 11 ppm, indicating high acidity due to the electron-withdrawing nature of the triazine ring. cas.cz

Table 1: ¹H NMR Spectral Data for this compound Derivatives

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Reference |

| Ring Protons | 3.2–4.1 | Multiplet | |

| Exocyclic Methyl Protons | 2.2–2.3 | Singlet | |

| NH Proton | ~11 | Singlet | cas.cz |

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The sp² hybridized carbons adjacent to nitrogen atoms in the triazine ring (C2, C4, C6) are typically observed in the range of δ 155–165 ppm. The sp³ hybridized carbons, if present, would appear in a different region of the spectrum. For instance, in some derivatives, the chemical shifts for the triazine ring carbons are found between δ 120–150 ppm. vulcanchem.com

Table 2: ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ) ppm | Reference |

| C2/C4/C6 (sp² hybridized) | 155–165 | |

| Triazine Ring Carbons | 120–150 | vulcanchem.com |

While not universally applicable, ¹⁹F NMR spectroscopy is a valuable tool for the characterization of fluorinated derivatives of this compound. This technique is highly sensitive to the electronic environment of fluorine atoms, providing specific information about their location and neighboring groups within the molecule. The analysis of ¹⁹F NMR spectra is crucial for confirming the successful incorporation of fluorine and for studying its influence on the molecular structure and properties. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound and its derivatives. researchgate.netontosight.ai The IR spectrum reveals key vibrational frequencies that correspond to specific bonds within the molecule. For the this compound core, characteristic absorption bands include the C=N stretching vibration, which typically appears in the region of 1680–1700 cm⁻¹. Additionally, the N-H bending vibration can be observed between 1550–1600 cm⁻¹. The presence and position of these bands can confirm the integrity of the triazine ring and provide evidence for the presence of specific substituents. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=N | Stretch | 1680–1700 | |

| N-H | Bend (in-plane) | 1550–1600 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of this compound compounds and for quantitative analysis. google.com Reverse-phase HPLC methods are commonly employed, where the compound is passed through a column with a nonpolar stationary phase. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com By monitoring the elution profile with a suitable detector (e.g., UV-Vis), the purity of the synthesized compound can be determined, and any impurities can be identified and quantified. mdpi.com HPLC methods can be scaled for preparative separation to isolate impurities for further characterization. sielc.com This technique is also crucial for determining the enantiomeric excess of chiral this compound derivatives. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. It provides crucial information regarding the molecular weight of the compound and offers deep insights into its structural features through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly vital for confirming the elemental composition of the parent molecule and its fragments with high precision.

Molecular Weight Determination

The molecular formula for the parent compound, this compound, is C₃H₅N₃. nih.gov This corresponds to a monoisotopic mass of approximately 83.048 Da. nih.gov Using soft ionization techniques like electrospray ionization (ESI), the compound can be observed as a protonated molecular ion [M+H]⁺.

In the analysis of more complex dihydrotriazine derivatives, HRMS plays a critical role in verifying the molecular formula. A notable study involved the investigation of two regioisomers of the antimalarial drug WR99210, one of which is a dihydrotriazine. biorxiv.org Despite their structural differences, HRMS analysis showed nearly identical quasi-molecular ions for both compounds, confirming they shared the same molecular formula, C₁₄H₁₈Cl₃N₅O₂, as detailed in Table 1. biorxiv.org This underscores the precision of HRMS in establishing elemental composition, while also highlighting that mass-to-charge ratio alone may not differentiate between isomers. biorxiv.orgnih.gov

Table 1: High-Resolution Mass Spectrometry Data for Dihydrotriazine Regioisomers

This interactive table presents HRMS data for two isomers of the compound WR99210, demonstrating the technique's precision.

| Compound | Molecular Formula | Observed m/z [M+H]⁺ | Note |

|---|---|---|---|

| WR99210 (Isomer 1) | C₁₄H₁₈Cl₃N₅O₂ | 394.0604 | The active antimalarial drug. biorxiv.org |

Fragmentation Analysis

Electron ionization (EI) mass spectrometry is a powerful tool for studying the intrinsic structural integrity and decomposition pathways of dihydrotriazine derivatives. Detailed fragmentation studies have been conducted on closely related analogues, such as 5-substituted 1,3,5-triazin-2-ones, which share the core triazine ring structure. research-nexus.netarkat-usa.org These analyses, combining high-resolution MS and metastable peak analysis, reveal complex and informative fragmentation pathways. research-nexus.netarkat-usa.org

Upon electron impact, two primary types of fragmentation are observed:

Pathways preserving the triazine ring: These involve the loss of substituents from the ring. A key initial step is often the loss of a single hydrogen atom to form a stabilized [M-H]⁺ cation. research-nexus.netarkat-usa.org Subsequent loss of the substituent at the 5-position can lead to a common fragment ion (cation D, m/z 100 in the studied triazin-2-ones). arkat-usa.org

Pathways involving ring cleavage: More complex fragmentation involves a series of extrusion and ring-contraction processes. research-nexus.netarkat-usa.org These pathways are considered to be initiated from the resonance-stabilized [M-H]⁺ ion and can result in the formation of smaller three- and four-membered heterocyclic fragments. research-nexus.netarkat-usa.org

Research has identified several key fragment ions that are characteristic of the dihydrotriazine core's decomposition. For instance, the elimination of a neutral imine molecule from the [M-H]⁺ ion can produce a common diazolium ion (m/z 85), which can subsequently lose a hydrogen atom to yield a fragment at m/z 83. arkat-usa.org A summary of significant fragments observed in the EI mass spectra of 5-substituted hexahydro-1,3,5-triazin-2-one derivatives is provided in Table 2.

Table 2: Selected High-Resolution EI-MS Fragmentation Data for 5-Substituted Hexahydro-1,3,5-triazin-2-one Derivatives

This interactive table details major fragment ions identified in the mass spectra of various triazinone derivatives, providing insight into the fragmentation behavior of the triazine ring.

| Precursor Compound (R group) | Molecular Ion (M⁺) m/z (Formula) | Key Fragment Ion m/z (Formula) | Proposed Fragment Identity |

|---|---|---|---|

| 5-Isopropyl (4) | 143.1064 (C₆H₁₃N₃O) | 128 | [M-CH₃]⁺ |

| 5-t-Butyl (5) | 157.1209 (C₇H₁₅N₃O) | 58 | [C₄H₁₀]⁺ |

| 5-Butyl (6) | 157.1218 (C₇H₁₅N₃O) | 42 | [C₂H₄N]⁺ |

| 5-Benzyl (8) | 191.1050 (C₁₀H₁₃N₃O) | 91 | [C₇H₇]⁺ (Tropylium ion) |

| All derivatives | Varied | 100 | Cation D (loss of R group) |

| All derivatives | Varied | 85 | Diazolium ion E |

| All derivatives | Varied | 83 | Cation F (dehydrogenation of E) |

Data sourced from a study on 5-substituted hexahydro-1,3,5-triazin-2-ones. arkat-usa.org

These detailed fragmentation analyses are crucial for distinguishing between isomers and confirming the precise structure of novel synthetic derivatives of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations have been instrumental in defining the molecular geometry and relative stability of dihydro-1,3,5-triazine isomers.

Early theoretical studies on related dihydro-1,2,4-triazines utilized Hartree-Fock (HF) and second-order Møller-Plesset perturbation theory (MP2) to assess the relative stabilities of various isomers. bme.hu While the HF method can provide reasonable relative energies within a family of isomers, the inclusion of electron correlation through MP2 calculations is crucial for more accurate predictions. bme.huacademie-sciences.fr For instance, in the study of dihydro-1,2,4-triazines, it was noted that HF/6-311+G(2df,p)//3-21G calculations showed a balanced performance, but comparison with higher-level methods highlighted the importance of electron correlation. bme.hu It is generally acknowledged that for systems with features like intramolecular hydrogen bonds, the HF level is insufficient, and electron correlation must be accounted for by methods like MP2 or DFT. academie-sciences.fr

Density Functional Theory (DFT) has become a widely used method for investigating the geometric and electronic properties of 1,4-dihydro-1,3,5-triazine and its analogues. DFT calculations, particularly with hybrid functionals like B3LYP, have been employed to optimize molecular structures and study tautomeric equilibria. academie-sciences.frmdpi.com For example, DFT calculations at the B3LYP/6-31G(d) level for this compound have determined a HOMO-LUMO gap of 4.2 eV, which suggests moderate reactivity. These calculations also reveal a negative electrostatic potential at the N1 and N3 positions, indicating these sites are favorable for electrophilic attack. Furthermore, DFT has been used to confirm the most stable tautomeric forms of related fused triazinobenzimidazoles, with the 3,4-dihydro form being the most prevalent in an aqueous medium. mdpi.com

Table 1: Calculated Properties of this compound using DFT

| Property | Value | Method |

| HOMO-LUMO Gap | 4.2 eV | B3LYP/6-31G(d) |

| Electrostatic Potential (N1, N3) | -0.45 e | B3LYP/6-31G(d) |

The choice of basis set and the treatment of electron correlation are critical for obtaining accurate theoretical results. bme.humdpi.com Studies on similar heterocyclic systems have shown that the quality of predicted NMR shieldings, for instance, is highly dependent on the basis set. mdpi.com For dihydro-1,2,4-triazines, the inclusion of electron correlation was shown to be significant when comparing HF results to higher-level methods like CBS-4. bme.hu The use of larger basis sets, such as 6-311+G(2df,p), and methods that include electron correlation, like MP2 and DFT, are necessary for reliable predictions of molecular properties. bme.hu

Investigation of Electronic Properties and Reactivity Profiles

The electronic properties of this compound derivatives are key to understanding their reactivity. The partially saturated nature of the ring, in contrast to aromatic triazines, imparts distinct electronic characteristics. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. nih.gov Computational studies have been used to calculate important parameters like chemical potential, electronegativity, and chemical hardness, which are derived from the HOMO-LUMO gap. nih.gov The reactivity of related tetrazines in cycloaddition reactions has been linked to the energies of their frontier molecular orbitals, with lower LUMO energies favoring reactions with electron-rich species. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. This method has been extensively applied to dihydro-1,3,5-triazine derivatives to explore their potential as inhibitors of various enzymes. For example, docking studies have been crucial in the design and synthesis of novel dihydro-1,3,5-triazine derivatives as potent inhibitors of human dihydrofolate reductase (hDHFR). nih.gov These simulations revealed that the flexibility of residues like Phe31 in the active site is important for the binding of spiro-ring containing derivatives. nih.gov Similarly, docking studies of 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives against Plasmodium dihydrofolate reductase (pDHFR) have helped in identifying compounds with potentially better antimalarial activity. ugm.ac.id Docking has also been used to understand the interactions of triazine derivatives with other targets, such as the fungal enzyme 14α-demethylase (CYP51). bohrium.com

Table 2: Examples of Molecular Docking Targets for Dihydro-1,3,5-triazine Derivatives

| Target Enzyme | Organism/Disease | Purpose of Study |

| Human Dihydrofolate Reductase (hDHFR) | Cancer | Design of novel anticancer agents nih.gov |

| Plasmodium Dihydrofolate Reductase (pDHFR) | Malaria | Identification of new antimalarial compounds ugm.ac.id |

| 14α-demethylase (CYP51) | Fungal Infections | Elucidation of antifungal mechanism bohrium.com |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their physical, chemical, or biological properties. For dihydro-1,3,5-triazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed to understand the structural requirements for their inhibitory activity against DHFR. researchgate.net A CoMFA study on a series of dihydro-1,3,5-triazines and their spiro derivatives yielded a reliable model that related the steric and electrostatic properties of the compounds to their DHFR inhibitory activity. researchgate.net Such models are valuable for predicting the activity of new compounds and guiding the design of more potent derivatives. researchgate.netresearchgate.net QSAR models have also been developed for triazine derivatives to predict their cytotoxicity against cancer cell lines. derpharmachemica.com

Prediction of Molecular Interactions and Potential Biological Targets using Computational Tools

Theoretical and computational chemistry have become indispensable tools in modern drug discovery and materials science. For this compound and its derivatives, these methods provide profound insights into their electronic structure, reactivity, and potential as therapeutic agents. Computational studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and virtual screening, have been instrumental in identifying and optimizing the interactions of these compounds with various biological targets.

Molecular Docking Studies: Elucidating Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively applied to this compound derivatives to identify their potential biological targets and understand the structural basis of their activity.

Dihydrofolate Reductase (DHFR) Inhibition: A significant body of research has focused on 1,4-dihydro-1,3,5-triazines as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, making it a key target for anticancer and antimicrobial therapies.

Human DHFR (hDHFR): A series of novel dihydro-1,3,5-triazine derivatives with a spiro-ring were designed and evaluated as hDHFR inhibitors. nih.gov Molecular docking studies revealed that the flexibility of the Phe31 residue in the enzyme's active site creates a favorable conformation for the binding of the spiro-ring. nih.gov The insertion of a heteroatom into this ring was predicted to increase binding affinity. nih.gov Several compounds from this series showed potent hDHFR inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov

E. coli DHFR (EcDHFR): Derivatives of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine have been identified as inhibitors of EcDHFR. nih.gov Docking studies and kinetic analysis confirmed that these molecules act as competitive inhibitors with respect to the natural substrate, dihydrofolate (H₂F). nih.gov

Plasmodium DHFR (pDHFR): To combat drug resistance in malaria, derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine were docked against the quadruple mutant of Plasmodium falciparum DHFR (PDB ID: 1J3K). ugm.ac.id Theoretical predictions based on binding energy suggested that at least one derivative had a better binding affinity than the known antimalarial drug WR99210. ugm.ac.id

Other Biological Targets: Computational docking has also guided the exploration of 1,4-dihydro-1,3,5-triazines against other significant biological targets.

Anticancer Targets: In a study of novel 1,3,5-triazine (B166579) derivatives, molecular docking was performed against the protein data bank entry 1XKK, a protein kinase. researchtrend.net Compounds exhibiting high binding affinities were identified as promising leads for anticancer agents. researchtrend.net Other research has used virtual screening and docking to design triazine derivatives as selective inhibitors of various v-RAF murine sarcoma viral homolog B1 (BRAF) mutants, a kinase implicated in many human cancers. nih.gov

Antidiabetic Targets: Inspired by the triazine-based drug imeglimin, novel 1,3,5-triazine derivatives were synthesized and docked against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. tandfonline.com The most potent compound was found to dock proficiently into the S1 and S2 pockets of DPP-4, interacting with the key catalytic triad (B1167595) residues: Ser630, Asp710, and His740. tandfonline.com

Antimicrobial Targets: The antimicrobial potential of 1,3,5-triazine derivatives was investigated by docking them into the X-ray crystal structure of the E. coli 24 kDa domain (PDB ID: 1KZN). researchgate.net

The following table summarizes selected molecular docking findings for this compound derivatives.

| Compound Series | Biological Target | PDB ID | Key Findings / Binding Affinity | Reference |

|---|---|---|---|---|

| Spiro-dihydro-1,3,5-triazines (e.g., A5, B3) | Human Dihydrofolate Reductase (hDHFR) | Not Specified | Potent inhibition (IC₅₀ = 3.72 nM, 4.08 nM). Binding favored by flexible Phe31 residue. | nih.gov |

| Quinolinyl-dihydro-1,3,5-triazine-thiones (e.g., 1j) | Protein Kinase | 1XKK | High binding affinity (-8.5 kcal/mol). Identified as a promising anticancer lead. | researchtrend.net |

| 1-Phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamines | E. coli Dihydrofolate Reductase (EcDHFR) | Not Specified | Competitive inhibition of H₂F binding. IC₅₀ values determined for 14 derivatives. | nih.gov |

| 1,3,5-Triazine-morpholino-pyrazoles (e.g., 8c) | Dipeptidyl Peptidase-4 (DPP-4) | Not Specified | Selective and potent DPP-4 inhibition. Interacts with catalytic triad (Ser630, Asp710, His740). | tandfonline.com |

| 1,6-Dihydro-1,3,5-triazine-2,4-diamines | Plasmodium falciparum DHFR (mutant) | 1J3K | Predicted binding affinity better than the reference drug WR99210. | ugm.ac.id |

| 6-(Thiazol-4-yl)-1,3,5-triazine-2,4-diamines | E. coli 24 kDa domain | 1KZN | Docking studies performed to rationalize antimicrobial activity. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for novel compounds and provides insight into the structural features essential for function.

A three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of dihydro-1,3,5-triazine and spiro derivatives as DHFR inhibitors. nih.gov The resulting computational model was highly reliable and predictive, demonstrating that both steric and electrostatic properties are critical for the inhibitory activity of these compounds. nih.gov Further QSAR modeling of 4,6-diamino-2,2-dimethyl-1,2-dihydro-1,3,5-triazine derivatives also aimed to identify the structural requirements for binding to DHFR, utilizing quantum chemical properties like electron density and net atomic charges as descriptors. ijpsr.com

The table below presents the statistical parameters for the CoMFA model developed for DHFR inhibitors. nih.gov

| Parameter | Value | Description |

|---|---|---|

| n | 46 | Number of compounds in the training set |

| q² | 0.724 | Cross-validated correlation coefficient (leave-one-out) |

| r² | 0.986 | Non-cross-validated correlation coefficient |

| SE | 0.164 | Standard error of estimation |

| F | 275.889 | F-statistic value |

Virtual Screening and Target Prediction

Beyond docking single compounds, broader computational approaches are used to screen large libraries or predict novel biological targets.

Virtual Screening: This technique involves computationally screening large databases of compounds against a specific biological target. It has been used to design a library of over a thousand new 1,3,5-triazine compounds and screen them against various BRAF kinase mutants, leading to the identification of top hit molecules for further study. nih.gov

Target Prediction Software: For newly synthesized compounds with unknown mechanisms, software can predict likely biological targets. For 2,6-bis(dibromo and dichloro methyl)-4,4-dimethyl-1,4-dihydro-1,3,5-triazines, the Swiss Targeted Prediction software was used. jomardpublishing.comjomardpublishing.com The results indicated that the new compounds are likely to be active as transcription factors against the androgen receptor (AR) and glucocorticoid receptor (GR). jomardpublishing.com

These computational and theoretical studies are crucial for accelerating the discovery of new drugs based on the this compound scaffold, allowing for the rational design of molecules with enhanced potency and selectivity for a diverse range of biological targets.

Applications of 1,4 Dihydro 1,3,5 Triazine in Contemporary Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The 1,4-dihydro-1,3,5-triazine moiety serves as a fundamental building block for the synthesis of complex molecules, particularly those with significant biological activity. Its structural framework allows for the introduction of various substituents, enabling the systematic design of compounds with tailored properties. The nitrogen-rich core is a key feature in numerous pharmacologically active agents. nih.gov

Derivatives of dihydro-1,3,5-triazine have been extensively explored in medicinal chemistry for developing novel therapeutics. nih.gov For instance, a series of novel dihydro-1,3,5-triazine derivatives were designed and synthesized as potent inhibitors of human dihydrofolate reductase (hDHFR), a crucial enzyme in cell metabolism and a target for anticancer drugs. nih.gov These compounds demonstrated significant antiproliferative activity against several human tumor cell lines, including HCT116, A549, and HepG2. nih.gov The dihydro-triazine core acts as a scaffold, allowing for the attachment of different functional groups that interact with the active site of the hDHFR enzyme. nih.gov This work highlights the utility of the dihydro-1,3,5-triazine structure as a foundational element for creating potent and selective enzyme inhibitors. nih.govnih.gov

The versatility of the triazine ring is further demonstrated in its use for developing agents against various cancers. The 1,3,5-triazine (B166579) scaffold is a promising framework for anticancer drug development, with research focusing on its application against breast cancer and other malignancies. nih.govnih.gov Biguanide-derived 1,3,5-triazines have also been synthesized and evaluated for their anticancer activity against colorectal cancer cell lines. dntb.gov.ua The synthesis of these complex molecules often begins with a simpler triazine precursor, which is then elaborated into the final, more complex structure. dntb.gov.uaderpharmachemica.com

Table 1: Examples of Complex Molecules Derived from the Dihydro-1,3,5-Triazine Scaffold

| Molecule Class | Biological Target/Application | Key Research Finding | Reference |

| Dihydro-1,3,5-triazine derivatives | Human Dihydrofolate Reductase (hDHFR) Inhibitors | Compounds showed potent hDHFR inhibitory activity and broad-spectrum antiproliferative activity against various tumor cell lines. | nih.gov |

| Biguanide-derived 1,3,5-triazines | Anticancer Agents (Colorectal Cancer) | Derivatives with o-hydroxyphenyl substituents exhibited high activity against HCT116 and SW620 cell lines. | dntb.gov.ua |

| Di-morpholine 1,3,5-triazine derivatives | Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Novel derivatives were developed as potent and selective inhibitors of DPP-4 for potential use as antidiabetic agents. | nih.gov |

| Tri-amino-substituted 1,3,5-triazines | Cytotoxic Agents (Lung Cancer) | Synthesized analogs showed higher cytotoxic activity against the A549 non-small cell lung cancer line than methotrexate. | researchgate.net |

Utility as a Versatile Intermediate in Multi-Step Synthesis

Beyond its role as a primary building block, the this compound ring is a versatile intermediate in multi-step synthetic pathways. Its reactivity allows for sequential modifications, enabling the construction of elaborate molecular architectures. The synthesis of substituted triazine derivatives often involves the stepwise nucleophilic substitution of precursors like cyanuric chloride, where careful control of reaction conditions is crucial. mdpi.com

A clear example of its utility as an intermediate is in the synthesis of novel di-morpholine 1,3,5-triazine derivatives designed as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov This process involves a sequential nucleophilic reaction to create the target compounds, demonstrating the step-by-step functionalization of the triazine core. nih.gov Similarly, the preparation of a new series of s-triazine hydrazone derivatives with antiproliferative activity involves a straightforward synthetic pathway where 6-hydrazino-2,4-disubstituted-s-triazine serves as a key intermediate. nih.govmdpi.com This intermediate is then reacted with various p-substituted benzaldehyde (B42025) derivatives to yield the final products. nih.govmdpi.com

Furthermore, the synthesis of tri-arm star-shaped 1,3,5-triazine hydrazones involves a three-fold condensation reaction of 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine with substituted benzoic acid hydrazides. In this multi-step process, the centrally-positioned triazine ring acts as a core intermediate, which is systematically functionalized to produce a complex, symmetrical molecule. These examples underscore the strategic importance of the dihydro-triazine structure as a modifiable platform in the course of a longer synthetic plan.

Development of Novel Synthetic Reagents and Catalysts

The unique electronic characteristics of the triazine core make it a candidate for the development of novel synthetic reagents and catalysts. The nitrogen atoms within the ring can function as nucleophiles and can coordinate with metals, providing a basis for creating new catalytic systems. acs.org While cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a well-known reagent for synthesizing a variety of triazine derivatives, the broader class of diazines and triazines is being explored for ligand design in metal-mediated catalysis. mdpi.comacs.orgresearchgate.net

The π-acidic nature of triazine and its congeners, when compared to pyridine, can enhance catalyst stability and facilitate different electronic transitions, potentially unlocking new modes of reactivity. acs.org Researchers are capitalizing on these electronic properties to construct novel transition-metal-based catalytic systems. acs.org For example, triazine-based PNP pincer ligands have been used in metal-ligand cooperativity-type bond activation reactions and have shown applications in catalysis, such as the dehydrogenation of alcohols. acs.org

While much of the research has focused on the fully aromatic 1,3,5-triazine, the principles extend to its dihydro derivatives. The partially saturated this compound ring offers a different steric and electronic profile that could be harnessed for developing specialized reagents and catalysts. The formation of 1,2-dihydro-1,3,5-triazine derivatives can be achieved through copper(II)-catalyzed oxidative annulation, a process that involves the formation of multiple C-N bonds and highlights the interaction between the triazine precursors and a metal catalyst. rsc.org

Applications as a Scaffold in Combinatorial Chemistry

The 1,3,5-triazine ring system is an exemplary scaffold for combinatorial chemistry. researchgate.net Its utility stems from the ability to introduce three points of diversity around a rigid core, typically starting from the inexpensive and readily available cyanuric chloride. researchgate.net The stepwise replacement of the chlorine atoms allows for the controlled and systematic attachment of a wide variety of functional groups, leading to the generation of large chemical libraries. researchgate.net

This approach has been successfully employed to create libraries of bioactive compounds for drug discovery. nih.govnih.gov For example, a solid-phase combinatorial library of triazine-scaffolded ligands designed to mimic dipeptides was synthesized and screened for its ability to bind nucleic acid molecules. mdpi.com By varying the substituents at two positions on the triazine ring, a diverse set of ligands mimicking different amino acid combinations was created. mdpi.com Such synthetic libraries are valued for their stability, low cost, and the ease with which they can be produced and scaled. mdpi.com

The development of efficient synthetic methods, such as the use of microwave irradiation, has further enhanced the utility of the triazine scaffold in combinatorial synthesis. chim.it Microwave-assisted synthesis can lead to shorter reaction times, cleaner reactions, and higher yields, making the production of triazine libraries more efficient and environmentally friendly. mdpi.comchim.it The amenability of the triazine core to solid-phase synthesis also facilitates the iterative generation of combinatorial libraries, making it a powerful tool in the search for new lead compounds in medicinal chemistry. researchgate.net

Research on Substituted 1,4 Dihydro 1,3,5 Triazine Derivatives

Design and Synthesis of Diversified Derivatives through Substituent Variation

The synthesis of diversified 1,4-dihydro-1,3,5-triazine derivatives is primarily achieved through the strategic variation of substituents. A common and effective method involves the cyclocondensation of amidines with aldehydes. This approach allows for the introduction of a wide range of functional groups, leading to libraries of compounds for biological screening.

Key synthetic strategies include:

Condensation Reactions: The reaction of amidines with aldehydes, such as paraformaldehyde, often catalyzed by copper(II) salts, is a foundational method for constructing the this compound ring.

Multicomponent Reactions: These reactions, involving three or more starting materials, offer an efficient pathway to complex derivatives in a single step.

Sequential Nucleophilic Substitution: Starting from a precursor like cyanuric chloride, sequential substitution reactions with various nucleophiles enable the controlled introduction of different substituents at specific positions on the triazine ring. mdpi.com

The choice of reactants and reaction conditions plays a crucial role in the final structure and yield of the derivatives. For instance, the reaction of hexafluoroacetone (B58046) azine with dimethylcyanamide (B106446) at 80-100°C can result in an 89% yield of the corresponding dihydrotriazine derivative.

Structure-Activity Relationship (SAR) Studies for Modified Reactivity and Molecular Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a this compound derivative influences its biological activity. These studies help in identifying the key structural features responsible for molecular interactions and modified reactivity.

For instance, in a series of triazine derivatives studied for their inhibitory action on dihydrofolate reductase (DHFR), Quantitative Structure-Activity Relationship (QSAR) analysis revealed that the presence of an electron-attracting group at a specific position (R3) enhances the inhibitory activity. Conversely, substituents at another position (R2) were found to have a negative impact on the inhibition of DHFR. Such insights are invaluable for the rational design of more potent and selective inhibitors.

Molecular docking studies further elucidate these interactions at an atomic level. For example, the flexibility of the Phe31 residue in the active site of human DHFR was found to create a favorable conformation for the binding of certain spiro-dihydro-1,3,5-triazine derivatives.

Exploration of Molecular Targets and Biochemical Pathways for Derivative Action

The therapeutic effects of this compound derivatives stem from their interaction with specific molecular targets within various biochemical pathways. A significant body of research has focused on their role as enzyme inhibitors.

Dihydrofolate reductase (DHFR) is a well-established and critical target for many anticancer and antimicrobial agents. nih.gov This enzyme plays a vital role in the synthesis of nucleic acids and amino acids. nih.gov Several this compound derivatives have been identified as potent inhibitors of DHFR.

The mechanism of inhibition often involves the derivative mimicking the structure of the natural substrate, dihydrofolate, and binding to the active site of the enzyme. researchgate.net This competitive inhibition blocks the normal function of DHFR, leading to a depletion of essential molecules for cell growth and proliferation. For example, certain 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamines have been shown to be competitive inhibitors of H₂F binding to E. coli DHFR.

The following table summarizes the inhibitory activity of selected this compound derivatives against various enzymes.

| Derivative Series | Target Enzyme | IC50 Value | Reference |

| Spiro-dihydro-1,3,5-triazines (A5) | Human Dihydrofolate Reductase (hDHFR) | 3.72 nM | |

| Spiro-dihydro-1,3,5-triazines (B3) | Human Dihydrofolate Reductase (hDHFR) | 4.08 nM | |

| 1,3,5-Triazine-morpholino-pyrazoles (8c) | Dipeptidyl Peptidase-4 (DPP-4) | Potent Inhibition | nih.gov |

| 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one | BACE-1 | 18.03 ± 0.01 µM | nih.gov |

| 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one | GSK-3β | 14.67 ± 0.78 µM | nih.gov |

Beyond enzyme inhibition, this compound derivatives can interact with other biological macromolecules and receptors, leading to a range of pharmacological effects. For instance, certain derivatives have been investigated for their potential to bind to adenosine receptors, which are implicated in various physiological processes and are targets for cancer therapy. nih.gov

Molecular docking studies have been instrumental in predicting the binding modes of these derivatives with their targets. For example, quinolinyl-dihydro-1,3,5-triazine-thiones have shown a high binding affinity to protein kinases, suggesting their potential as anticancer agents. Similarly, docking studies have helped to rationalize the antimicrobial activity of 6-(thiazol-4-yl)-1,3,5-triazine-2,4-diamines by modeling their interaction with the E. coli 24 kDa domain.

The interaction with receptors can modulate cellular signaling pathways. For example, some trisubstituted 1,3,5-triazines have been identified as antagonists for the histamine H4 receptor, a target for inflammatory and immune diseases. mdpi.com

The following table provides examples of the interaction of this compound derivatives with various biological targets.

| Derivative Series | Biological Target | Key Findings / Binding Affinity | Reference |

| Quinolinyl-dihydro-1,3,5-triazine-thiones | Protein Kinase (PDB: 1XKK) | High binding affinity (-8.5 kcal/mol) | |

| 1,6-Dihydro-1,3,5-triazine-2,4-diamines | Plasmodium falciparum DHFR (mutant) | Predicted binding affinity better than WR99210 | |

| 1,3,5-Triazine-thiadiazole | Human A2A Adenosine Receptor | Potent antagonist | nih.gov |

| 1,3,5-Triazine (B166579) derivatives | Human A1 and A3 Adenosine Receptors | Good binding affinity | nih.gov |

Development of Advanced Methodologies for Derivative Synthesis

To improve the efficiency, yield, and environmental friendliness of synthesizing this compound derivatives, researchers have developed advanced methodologies that often offer significant advantages over traditional techniques.

Modern synthetic approaches include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields compared to conventional heating. chim.itresearchgate.net It has been successfully employed in the one-pot synthesis of various triazine derivatives.

Sonochemical Methods: The use of ultrasound in chemical reactions, known as sonochemistry, can also enhance reaction rates and yields. A sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been developed that uses water as a solvent, making it a "greener" alternative to methods requiring organic solvents. nih.gov

Metal-Catalyzed Reactions: The use of metal catalysts, such as copper(II), can facilitate the synthesis of dihydrotriazine scaffolds under mild conditions with high efficiency and selectivity. For example, a copper(II)-catalyzed oxidative annulation has been developed for the synthesis of 1,2-dihydro-1,3,5-triazine derivatives.

Solvent-Free Methodologies: Conducting reactions in the absence of a solvent is an environmentally friendly approach that can also simplify product purification. The cyclotrimerization of aromatic nitriles to form triazine rings has been achieved under solvent-free conditions using yttrium salts as catalysts. chim.it

These advanced methodologies not only accelerate the discovery of new derivatives but also align with the principles of green chemistry by reducing energy consumption and waste generation.

Future Research Trajectories and Emerging Trends in 1,4 Dihydro 1,3,5 Triazine Chemistry

Integration with Green Chemistry Principles and Sustainable Synthesis

The synthesis of 1,3,5-triazine (B166579) derivatives is undergoing a significant shift towards more sustainable and environmentally friendly methods. rsc.org Traditional synthetic routes often rely on harsh reaction conditions and hazardous solvents, prompting the development of greener alternatives. nih.govmdpi.com Key advancements in this area include the adoption of microwave-assisted and ultrasound-assisted synthesis, which can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govchim.itresearchgate.net

Solvent-free reaction conditions represent another important avenue in the green synthesis of these compounds. chim.it For instance, the cyclotrimerization of nitriles to form the triazine ring can be effectively carried out without a solvent, using catalysts such as yttrium salts or silica (B1680970) gel-supported Lewis acids. chim.it This approach not only simplifies the purification process but also minimizes the generation of volatile organic waste.

Furthermore, the use of water as a solvent is being explored as a sustainable alternative to traditional organic solvents. nih.gov Sonochemical methods, which utilize ultrasound to promote chemical reactions, have been successfully employed for the synthesis of 1,3,5-triazine derivatives in aqueous media. nih.govmdpi.com These methods are often more versatile and "greener" than conventional heating or even microwave-assisted techniques. nih.gov

| Method | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficient | Reaction of cyanoguanidine with nitriles under microwave irradiation | chim.itresearchgate.net |

| Ultrasound-Assisted (Sonochemical) Synthesis | Use of water as a solvent, short reaction times, high yields | Synthesis in aqueous media with minimal organic solvents | nih.govmdpi.com |

| Solvent-Free Synthesis | Reduced waste, simplified purification, economical | Cyclotrimerization of nitriles with yttrium salts as catalyst | chim.it |

Advanced Material Science Applications and Functional Organic Materials

The unique electronic and structural properties of the 1,3,5-triazine core make it a valuable building block for a wide range of functional organic materials. chim.itrsc.org These materials are finding applications in advanced technologies such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. rsc.orgresearchgate.netnih.gov

In the realm of optoelectronics, 1,3,5-triazine derivatives are utilized as electron-transporting materials due to their high electron affinity and thermal stability. nih.gov Star-shaped molecules with a triazine core have been designed for use in various applications, including as acceptors in photovoltaic devices and as components of blue phosphorescent OLEDs. chim.it The careful selection of substituents on the triazine ring allows for the tuning of the material's optoelectronic properties. chim.it

Future developments in this area are expected to focus on the creation of more advanced molecules for phosphorescent OLEDs (PhOLEDs), materials exhibiting thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials. rsc.org The inherent symmetry and rigidity of the triazine ring, combined with its photothermal stability, make it an attractive scaffold for the development of next-generation organic electronic materials. researchgate.net

| Application Area | Role of 1,3,5-Triazine Derivative | Key Properties | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, host for phosphorescent emitters | High electron affinity, thermal stability | rsc.orgnih.gov |

| Organic Solar Cells (OSCs) | Electron acceptor, hole-transporting material | Tunable optoelectronic properties | chim.itnih.gov |

| Fluorescent Sensors | Sensing platform for nitro-containing explosives or protons | Photoluminescence | rsc.org |

| Thermally Activated Delayed Fluorescence (TADF) | Core for chromophores | Efficient reverse intersystem crossing | rsc.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic methods for 1,3,5-triazines continues to be an active area of research, with a focus on improving efficiency, atom economy, and substrate scope. researchgate.netorganic-chemistry.org Traditional methods, such as the cyclotrimerization of nitriles, often require harsh conditions. chim.it Consequently, researchers are exploring new catalytic systems to facilitate this transformation under milder conditions.

Iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source represents a straightforward and atom-efficient method for the synthesis of 2,4,6-triaryl-1,3,5-triazines. researchgate.net This approach is advantageous as it proceeds under an air atmosphere and utilizes an inexpensive and readily available catalyst. researchgate.net Similarly, copper-catalyzed reactions of 1,1-dibromoalkenes with biguanides provide a mild route to substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org

The use of heterogeneous catalysts, such as alumina-supported platinum nanoparticles, is also emerging as a green and cost-effective strategy for the one-pot synthesis of triazines from primary alcohols and amidines. researchgate.net These catalytic systems offer high atom efficiency and the potential for catalyst recycling. The development of new reactivity modes for diazine and triazine-based ligands in transition-metal catalysis is also a promising area, potentially leading to novel catalytic pathways. acs.org

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Iron-catalyzed cyclization | Aldehydes and NH4I | Atom-efficient, proceeds in air | researchgate.net |

| Copper-catalyzed reaction | 1,1-dibromoalkenes and biguanides | Mild reaction conditions | organic-chemistry.org |

| Alumina-supported Pt nanoparticles | Primary alcohols and amidines | High atom efficiency, cost-effective | researchgate.net |

| Silica supported Lewis acids | Aliphatic and aromatic nitriles | Environmentally benign procedure | chim.it |

Development of Dihydrotriazines for Mechanistic Probes in Chemical Biology